2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(4-Cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry and materials science. It is characterized by the presence of cyano and methoxy functional groups attached to a phenoxy and phenylacetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyano-2-methoxyphenol and 2-methoxyphenylacetic acid.
Formation of Phenoxy Intermediate: The 4-cyano-2-methoxyphenol is reacted with a suitable acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then subjected to an amidation reaction with 2-methoxyphenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy and phenylacetamide moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyano and methoxy groups may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Cyano-2-methoxybenzenesulfonyl Chloride
- 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate
Uniqueness: 2-(4-Cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-14-6-4-3-5-13(14)19-17(20)11-23-15-8-7-12(10-18)9-16(15)22-2/h3-9H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGIIYBGJDIMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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